3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN4O |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H5BrN4O/c8-5-4(6(9)13)11-7-10-2-1-3-12(5)7/h1-3H,(H2,9,13) |
InChI Key |
QCKHMVFXUFKLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Protocol Optimization
-
Catalyst : I₂ (20 mol%)
-
Oxidant : TBHP (4.0 eq)
-
Solvent : Toluene
-
Temperature : 100°C
Under these conditions, the α-bromoketone undergoes oxidative cleavage, forming an acyloxy intermediate that condenses with 2-aminopyrimidine to yield the carboxamide functionality. Concurrent bromination occurs via TBHP-mediated radical pathways.
Yield Comparison by Substituent
| R Group on α-Bromoketone | Yield (%) |
|---|---|
| Phenyl | 83 |
| 4-MeO-C₆H₄ | 78 |
| 3-Br-C₆H₄ | 65 |
| Cyclohexyl | 71 |
Notably, this method avoids transition metals, making it preferable for pharmaceutical applications where metal residues are problematic. However, yields for pyrimidine derivatives are generally 10–15% lower than those reported for pyridine analogues due to reduced nucleophilicity of 2-aminopyrimidine.
Post-Functionalization of Preformed Imidazopyrimidines
For substrates requiring late-stage bromination, 3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide can be synthesized via bromination of the parent heterocycle. While less atom-economical, this approach allows precise control over substitution patterns.
Bromination Agents and Efficiency
| Reagent | Conditions | Yield (%) |
|---|---|---|
| Br₂ (neat) | 0°C, 1 hour | 88 |
| NBS/DTBP | Acetonitrile, reflux | 76 |
| HBr/TBHP | Ethyl acetate, 90°C | 82 |
Direct bromination with molecular bromine provides the highest yields but requires careful handling. The HBr/TBHP system offers a safer alternative, generating bromine in situ via oxidation of HBr.
Computational Insights into Reaction Pathways
Density functional theory (DFT) studies of analogous imidazo[1,2-a]pyridine systems reveal two competing pathways:
-
Radical Mechanism : TBHP decomposes to generate tert-butoxy radicals (-BuO- ), abstracting hydrogen from the α-bromoketone to initiate cyclization.
-
Ionic Pathway : I₂ coordinates to the ketone oxygen, polarizing the C–Br bond for nucleophilic attack.
For pyrimidine derivatives, the ionic pathway dominates due to the electron-deficient ring system, with activation energies () averaging 25.3 kcal/mol versus 28.7 kcal/mol for the radical route.
Scalability and Industrial Considerations
Pilot-scale experiments (100 g) using the TBHP/ethyl acetate method demonstrate:
-
Reaction Volume : 15 L/kg substrate
-
Isolated Yield : 79%
-
Purity : 98.2% (HPLC)
-
Byproducts : <2% debrominated species
Process intensification via continuous flow reactors reduces reaction time to 45 minutes while maintaining yields at 81% .
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of imidazo[1,2-a]pyrimidine derivatives through cyclization processes.
Oxidation Reactions: Oxidation reactions facilitated by reagents like TBHP.
Common Reagents and Conditions
TBHP: Used for oxidation and cyclization reactions.
DMSO: Solvent for the synthesis reactions.
Iodine (I2): Promotes C–C bond cleavage in some synthetic routes.
Major Products
The major products formed from these reactions include various imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs with potential therapeutic effects, including antituberculosis agents.
Pharmaceutical Research: Investigated for its biological activities and potential as a drug candidate.
Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Imidazoheterocycles
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Heterocycle Differences : Pyrimidine cores (as in this compound) exhibit distinct electronic properties compared to pyridine-based analogues (e.g., imidazo[1,2-a]pyridine), influencing solubility and binding affinity .
- Halogen Position : Bromine at position 3 (vs. 6 or 8 in pyridine analogues) affects regioselectivity in cross-coupling reactions and biological target interactions .
Physicochemical Properties
- Solubility : The carboxamide group improves aqueous solubility compared to ester or aldehyde analogues, which are more lipophilic .
- Stability : Bromine at position 3 enhances stability against nucleophilic substitution compared to chlorine-substituted analogues (e.g., 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine) .
Biological Activity
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the third position of the imidazole ring and a carboxamide functional group at the second position of the pyrimidine moiety. Its unique structural attributes contribute to its reactivity and biological profile, making it a candidate for various therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antitubercular Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, possess potent activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for various derivatives have been reported to be as low as 0.006 μM against Mtb, showcasing their potential as anti-tuberculosis agents .
- Mechanism of Action : The mode of action for these compounds has been linked to their ability to inhibit key metabolic pathways in Mtb. Specifically, they target QcrB, a component of the cytochrome bc1 complex crucial for ATP synthesis in Mtb . This inhibition leads to metabolic disruption and ultimately cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A summary of SAR studies highlights the importance of specific functional groups:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at C3; carboxamide at C2 | Potent anti-TB activity (MIC ≤ 0.006 μM) |
| Imidazo[1,2-a]pyridine-3-carboxamide | Lacks bromine; carboxamide present | Moderate anti-TB activity |
| 2-Aminoimidazo[1,2-a]pyridine | Amino group instead of bromo | Different biological profiles |
The presence of the bromine atom and the carboxamide group enhances the compound's reactivity and selectivity towards bacterial targets.
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- In Vitro Antituberculosis Activity : A study synthesized a series of imidazo[1,2-a]pyridine derivatives and tested their efficacy against both replicating and non-replicating strains of Mtb. The most active compounds demonstrated MIC values ranging from 0.07 to 0.14 μM against extensively drug-resistant strains .
- Cytotoxicity Assessments : In vitro cytotoxicity tests against VERO cells indicated that many derivatives exhibited low toxicity (IC50 > 128 μM), suggesting a favorable safety profile for further development .
- Transcriptional Profiling : Transcriptional profiling experiments conducted on Mtb treated with selected compounds indicated that these agents disrupt energy generation pathways within the bacteria, providing insights into their mechanism of action .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Plasma Protein Binding (%) | Human: 99.89; Mouse: 99.64 |
| CYP Inhibition (% at 10 μM) | CYP1A2: 26.3; CYP3A4: 52.2 |
| hERG IC50 (μM) | >10 |
These properties indicate a high level of plasma protein binding and moderate inhibition of cytochrome P450 enzymes, which are critical for drug metabolism.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide, and how do reaction conditions influence regioselectivity?
- Methodological Answer: The compound can be synthesized via two primary routes:
- One-pot tandem cyclization/bromination: Using α-bromoketones with 2-aminopyrimidines in ethyl acetate, promoted by TBHP, to form the imidazo[1,2-a]pyrimidine core followed by bromination at the 3-position .
- Vilsmeier formylation: Introducing a formyl group at the 3-position using POCl₃ and DMF, followed by conversion to the carboxamide via hydrolysis and subsequent coupling reactions .
- Carboxamide formation: Treatment of the nitrile intermediate (e.g., 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carbonitrile) with Amberlite IRA-400 under reflux yields the carboxamide group .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR and 2D NMR: Resolve structural ambiguities, particularly for regioselectivity in bromination and carboxamide positioning .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
- X-ray crystallography: Provides definitive proof of crystal structure and intermolecular interactions, as demonstrated for related imidazo[1,2-a]pyrimidines .
Q. What pharmacological activities have been reported for imidazo[1,2-a]pyrimidine-2-carboxamide derivatives?
- Methodological Answer: While direct data on 3-bromo derivatives is limited, structurally related compounds exhibit:
- Antikinetoplastid activity: Analogues with chloro/bromo substituents show IC₅₀ values <2 μM against Trypanosoma brucei .
- Antimicrobial properties: Modifications at the 3-position enhance selectivity and potency, as seen in SAR studies .
Advanced Research Questions
Q. How can bromination steps be optimized to minimize reductive dehalogenation during synthesis?
- Methodological Answer: Reductive dehalogenation (e.g., Br removal via amine anions) can be mitigated by:
- Controlled bromination: Using TBHP as an oxidant in non-polar solvents (e.g., ethyl acetate) to avoid over-bromination .
- Avoiding strong bases: Lithium ethylamide in ether/ethylamine mixtures promotes Br abstraction; instead, neutral or weakly acidic conditions are preferred .
Q. What strategies address low yields in carboxamide formation from nitrile precursors?
- Methodological Answer: Key optimizations include:
- Resin selection: Amberlite IRA-400 (base form) enhances hydrolysis efficiency under reflux compared to traditional acid/base catalysts .
- Reaction time: Extended reflux periods (4–5 hours) improve conversion rates, as evidenced by >95% purity in HRMS analysis .
Q. How do structural modifications at the 3-bromo and 2-carboxamide positions influence bioactivity?
- Methodological Answer: SAR studies reveal:
- Bromine's role: The 3-bromo group enhances target binding via halogen bonding, critical for antiparasitic activity .
- Carboxamide flexibility: Substitutions with aryl groups (e.g., 3-phenyl) improve metabolic stability but may reduce solubility .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields for imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer: Contradictions often arise from:
- Reagent purity: TBHP concentration variations impact cyclization efficiency; standardized commercial sources are recommended .
- Scale-dependent effects: Small-scale reactions (e.g., <1 g) may show higher yields due to easier heat management vs. pilot-scale trials .
Experimental Design Considerations
Q. What scale-up challenges exist for this compound synthesis?
- Methodological Answer: Critical issues include:
- Amberlite IRA-400 handling: Large-scale resin use requires specialized filtration systems to avoid clogging .
- Solvent volume reduction: Ethyl acetate evaporation in one-pot reactions demands precise temperature control to prevent decomposition .
Table: Key Synthetic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
